![molecular formula C8H9NO B1590606 6,7-二氢-5H-环戊并[b]吡啶 1-氧化物 CAS No. 90685-58-8](/img/structure/B1590606.png)
6,7-二氢-5H-环戊并[b]吡啶 1-氧化物
概述
描述
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring with an oxygen atom attached to the nitrogen in the pyridine ring
科学研究应用
-
Chemistry: : The compound is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for the development of new materials .
-
Biology: : Some derivatives of this compound exhibit biological activities such as hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
-
Medicine: : The compound is a key intermediate in the synthesis of cefpirome, a cephalosporin antibiotic .
-
Industry: : The compound and its derivatives are used as corrosion inhibitors for carbon steel in acidic environments .
作用机制
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly involving oxidation processes
Biochemical Pathways
Given its chemical structure, it may be involved in oxidation reactions . .
准备方法
Synthetic Routes and Reaction Conditions
-
Multicomponent Condensation: : One of the methods to synthesize 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
-
Cyclocondensation Reaction: : Another synthetic route involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the CH2 group adjacent to the pyridine moiety. For example, manganese-catalyzed oxidation using Mn(OTf)2 and t-BuOOH in water has been reported .
-
Substitution: : The compound can participate in substitution reactions, particularly involving the nitrogen atom in the pyridine ring. Common reagents for these reactions include alkylating agents such as benzyl chloride and 1,2-dibromoethane .
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Substitution: Alkylating agents like benzyl chloride and 1,2-dibromoethane in the presence of a base such as triethylamine.
Major Products Formed
相似化合物的比较
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide can be compared with other similar compounds such as:
-
5H-1-Pyrindine, 6,7-dihydro-: : This compound has a similar fused ring system but lacks the oxygen atom attached to the nitrogen in the pyridine ring .
-
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: : This compound features a pyrazine ring instead of a pyridine ring and has a methyl group at the 5-position .
The presence of the oxygen atom in 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide imparts unique chemical properties and reactivity compared to these similar compounds.
属性
IUPAC Name |
1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCBYOXMDACSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522492 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-58-8 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
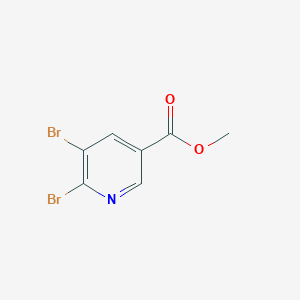
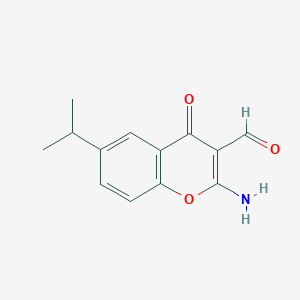
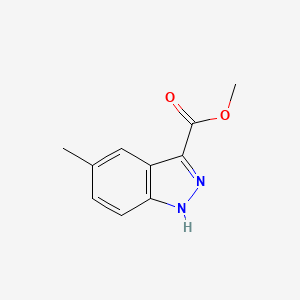
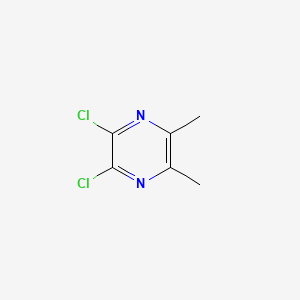
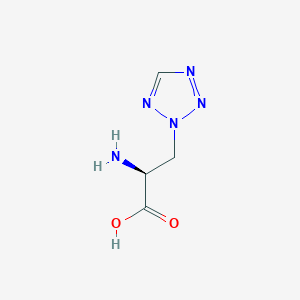
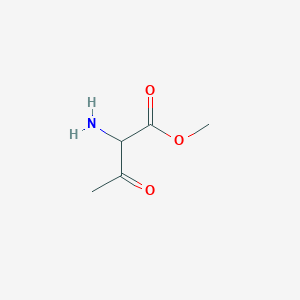
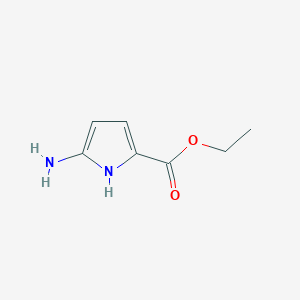
![2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1590536.png)
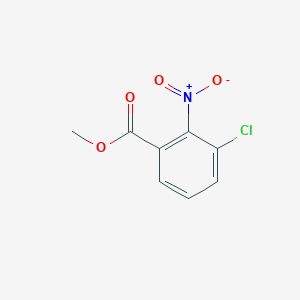
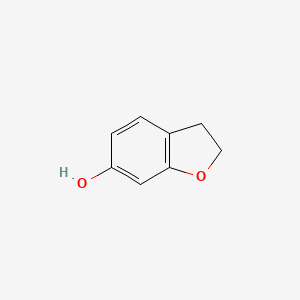
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
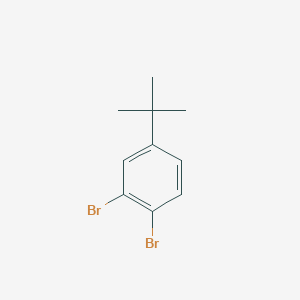

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
